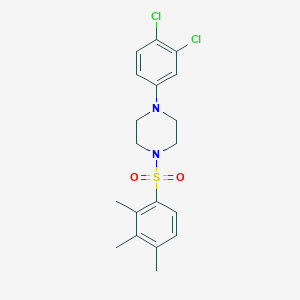
1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a trimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorophenyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the dichlorophenyl group.
Introduction of Trimethylbenzenesulfonyl Group: Finally, the compound is reacted with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the aromatic groups.
Reduction: Reduced forms of the aromatic groups or the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group and the trimethylbenzenesulfonyl group can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the trimethylbenzenesulfonyl group, which may affect its biological activity and chemical properties.
4-(2,3,4-Trimethylbenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, which may result in different interactions with biological targets.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and trimethylbenzenesulfonyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
667892-93-5 |
|---|---|
Molecular Formula |
C19H22Cl2N2O2S |
Molecular Weight |
413.4g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-4-7-19(15(3)14(13)2)26(24,25)23-10-8-22(9-11-23)16-5-6-17(20)18(21)12-16/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
QIWBXNJTLHCQCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















